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Compound of Interest

Compound Name: 3-Bromo-5-chlorobenzaldehyde

Cat. No.: B066651 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of molecules is paramount for rational drug design. X-ray crystallography

provides the definitive atomic arrangement of compounds in the solid state, offering crucial

insights into their conformational preferences and intermolecular interactions. This guide

presents a comparative analysis of the X-ray crystallographic data of a 3-Bromo-5-
chlorobenzaldehyde derivative and other substituted benzaldehydes, highlighting the

influence of substituent patterns on their crystal packing.

While the crystal structure of 3-Bromo-5-chlorobenzaldehyde itself is not readily available in

public databases, a detailed analysis of its derivative, N′-(3-Bromo-5-chloro-2-

hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate, provides a valuable reference

point. By comparing its crystallographic parameters with those of other halogenated and

substituted benzaldehydes, we can elucidate structural trends that can inform the design of

novel therapeutic agents.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for N′-(3-Bromo-5-chloro-2-

hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate and two other substituted

benzaldehydes. This data allows for a direct comparison of their unit cell dimensions, crystal

systems, and space groups, which collectively describe the packing of molecules in the crystal

lattice.
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Parameter

N′-(3-Bromo-5-
chloro-2-
hydroxybenzyliden
e)-2-
chlorobenzohydraz
ide methanol
solvate[1]

4-
Bromobenzaldehyd
e[2]

4-(4-
methoxyphenoxy)b
enzaldehyde[3]

Chemical Formula
C₁₄H₉BrCl₂N₂O₂·CH₄

O
C₇H₅BrO C₁₄H₁₂O₃

Formula Weight 420.08 185.02 228.24

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/c P2₁/c

a (Å) 11.221 (4) 27.3992 (18) 12.1297 (7)

b (Å) 9.642 (3) 3.9369 (2) 7.6581 (4)

c (Å) 15.908 (5) 12.8006 (8) 12.3577 (7)

β (°) ** 97.537 (5) 103.504 (2) 103.769 (6)

Volume (Å³) ** 1706.3 (10) 1342.60 (14) 1114.92 (11)

Z 4 8 4

Temperature (K) 298 200 (2) 173

Radiation type Mo Kα Mo Kα Mo Kα

Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series

of well-defined steps. The following is a generalized experimental protocol applicable to small

organic molecules like benzaldehyde derivatives.

Crystallization
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The initial and often most challenging step is to grow high-quality single crystals of the

compound of interest.[4][5] A common method for small molecules is slow evaporation from a

suitable solvent or a mixture of solvents. The crystal should ideally be well-formed, with

dimensions of at least 0.1 mm in all directions, and free from significant defects.[6]

For the N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol

solvate, crystals were obtained by reacting equimolar amounts of 3-bromo-5-chloro-2-

hydroxybenzaldehyde and 2-chlorobenzohydrazide in methanol and allowing the solution to

stand in the air for a week.[1]

Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray

diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize

thermal vibrations of the atoms. Monochromatic X-rays, typically from a molybdenum (Mo Kα, λ

= 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[4] As the

crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of the diffracted X-

ray beams, is processed to determine the unit cell parameters and space group. The phase

problem is then solved using direct methods or Patterson methods to generate an initial

electron density map. This map allows for the placement of atoms in the asymmetric unit. The

initial model is then refined against the experimental data to improve the atomic positions, and

thermal parameters. Hydrogen atoms are often placed in calculated positions and refined using

a riding model. The final refined structure is validated using various crystallographic metrics.

Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a

small molecule using X-ray crystallography.
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Experimental Workflow for X-ray Crystallography
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Caption: A flowchart illustrating the key stages of X-ray crystallography.
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This comparative guide provides a foundational understanding of the crystallographic analysis

of 3-Bromo-5-chlorobenzaldehyde derivatives and related compounds. The presented data

and protocols serve as a valuable resource for researchers engaged in the structural

characterization of small molecules for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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